molecular formula C14H14N2O3 B14021526 6-Ethyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione CAS No. 23458-75-5

6-Ethyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione

Cat. No.: B14021526
CAS No.: 23458-75-5
M. Wt: 258.27 g/mol
InChI Key: KSGWNVXNGHLLRC-UHFFFAOYSA-N
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Description

6-Ethyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione is a heterocyclic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a fused furo-pyrimidine ring system, makes it an interesting subject for research in various scientific fields.

Preparation Methods

The synthesis of 6-Ethyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of ethyl acetoacetate with substituted benzaldehydes in the presence of urea and a catalytic amount of acid. The reaction mixture is heated under reflux conditions to form the desired pyrimidine derivative . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

6-Ethyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione undergoes various chemical reactions, including:

Comparison with Similar Compounds

6-Ethyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione can be compared with other pyrimidine derivatives such as:

The uniqueness of this compound lies in its specific structural features and the combination of biological activities it exhibits, making it a valuable compound for further research and development.

Properties

CAS No.

23458-75-5

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

6-ethyl-3-phenyl-5,6-dihydro-1H-furo[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C14H14N2O3/c1-2-10-8-11-12(19-10)15-14(18)16(13(11)17)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,15,18)

InChI Key

KSGWNVXNGHLLRC-UHFFFAOYSA-N

Canonical SMILES

CCC1CC2=C(O1)NC(=O)N(C2=O)C3=CC=CC=C3

Origin of Product

United States

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